molecular formula C21H22N4O2 B11288228 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine

Cat. No.: B11288228
M. Wt: 362.4 g/mol
InChI Key: SQBULWYYYRZOIQ-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further connected to a phenylpiperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the phenylpiperazine group. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.

    Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain stimulant drugs . Additionally, it may act as a nonselective serotonin receptor agonist, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H22N4O2/c1-27-18-9-7-16(8-10-18)19-15-20(23-22-19)21(26)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,22,23)

InChI Key

SQBULWYYYRZOIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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